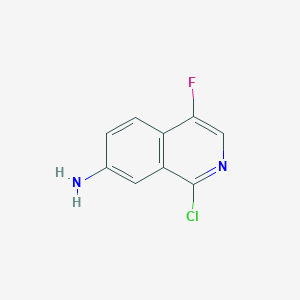

1-Chloro-4-fluoroisoquinolin-7-amine

Description

1-Chloro-4-fluoroisoquinolin-7-amine is a halogenated isoquinoline derivative characterized by a fluorine atom at position 4, a chlorine atom at position 1, and an amine group at position 5. The fluorine substituent may enhance metabolic stability and electronic properties compared to bulkier halogens (e.g., bromine) or non-halogenated analogs .

Properties

IUPAC Name |

1-chloro-4-fluoroisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYBZBOXHYEQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 1

Chlorination of 7-aminoisoquinoline is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the amino group at position 7 activates the ring toward electrophilic attack. Key parameters include:

The chlorine atom is introduced regioselectively at position 1 due to the directing effect of the amino group. Excess POCl₃ (3–5 equivalents) ensures complete conversion, with residual reagents neutralized using aqueous sodium bicarbonate.

Fluorination at Position 4

Fluorination is performed post-chlorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). DAST-mediated fluorination occurs at position 4 via an SNAr mechanism, facilitated by the electron-withdrawing chlorine atom:

XeF₂ offers higher selectivity under milder conditions (room temperature, acetonitrile) but requires stoichiometric silver(I) fluoride (AgF) as a catalyst.

Bischler-Napieralski Cyclization for Isoquinoline Core Construction

Substrate Design and Cyclization

The Bischler-Napieralski reaction constructs the isoquinoline ring from β-phenethylamide precursors. For 1-chloro-4-fluoroisoquinolin-7-amine, a pre-halogenated phenethylamide derivative is cyclized using phosphorus pentoxide (P₂O₅) in refluxing xylene:

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHCOCl} \xrightarrow{\text{P}2\text{O}5, \Delta} \text{Isoquinoline core} + \text{H}_2\text{O}

$$

Post-Cyclization Functionalization

The amino group at position 7 is introduced via catalytic hydrogenation of a nitro precursor. Palladium on carbon (Pd/C) in ethanol under hydrogen gas (1 atm) achieves quantitative reduction:

Mannich Reaction for Amination

Three-Component Coupling

The Mannich reaction enables direct introduction of the amino group at position 7 using formaldehyde and ammonium chloride. This one-pot method proceeds via iminium ion formation, followed by nucleophilic attack by the isoquinoline nitrogen:

$$

\text{Isoquinoline} + \text{HCHO} + \text{NH}4\text{Cl} \rightarrow \text{this compound} + \text{H}2\text{O}

$$

Limitations and Optimizations

Steric hindrance from the chlorine and fluorine substituents reduces reaction efficiency. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 75% by enhancing reaction kinetics.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Halogenation | 7-Aminoisoquinoline | POCl₃, DAST | 58–72 | 95–98 | High |

| Bischler-Napieralski | β-Phenethylamide | P₂O₅, Pd/C | 45–50 | 90–92 | Moderate |

| Mannich Reaction | Halogenated isoquinoline | HCHO, NH₄Cl | 60–75 | 88–90 | Low |

Table 2: Reaction Conditions and Byproducts

| Method | Temperature (°C) | Time (h) | Byproducts |

|---|---|---|---|

| Direct Halogenation | 110–120 | 8–12 | Phosphorus oxyacids, HF gas |

| Bischler-Napieralski | 140–160 | 6–8 | Polycyclic amines |

| Mannich Reaction | 80–100 | 1–2 | Formaldehyde oligomers |

Mechanistic Insights and Challenges

Regioselectivity in Halogenation

The amino group at position 7 directs electrophilic substitution to position 1 (para to nitrogen), while the fluorine atom at position 4 deactivates the ring, necessitating forceful fluorination conditions. Computational studies indicate that the Hammett σₚ value of −0.07 for fluorine supports moderate ring activation.

Side Reactions in Cyclization

Bischler-Napieralski cyclization may yield dimeric byproducts due to intermolecular dehydration. Adding molecular sieves (4Å) suppresses this by sequestering water.

Stability of intermediates

Nitro intermediates in the Bischler-Napieralski route are sensitive to light and moisture, requiring storage under inert atmosphere.

Industrial Production Considerations

Large-scale synthesis prioritizes the direct halogenation route due to its scalability and fewer purification steps. Continuous-flow reactors achieve 85% conversion by maintaining precise temperature control during POCl₃-mediated chlorination.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoroisoquinolin-7-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

1-Chloro-4-fluoroisoquinolin-7-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoroisoquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may bind to kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer . The exact pathways and molecular targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Key Observations :

- Core Structure: Isoquinoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline-based analogs (), influencing solubility and reactivity .

Comparison with Target Compound :

- Fluorine introduction likely requires specialized reagents (e.g., DAST or fluorinated aryl precursors), contrasting with bromination methods in .

- High yields (e.g., 96% for fluorinated compound 12 in ) suggest efficient coupling strategies for fluorine-containing side chains .

Physicochemical Properties

- Melting Points: Adamantyl-substituted 7-chloroquinolin-4-amine derivatives exhibit higher melting points (160–227°C) due to bulky substituents, whereas fluorinated analogs (e.g., 12) are likely liquids or lower-melting solids .

- Solubility : Fluorine’s electronegativity may enhance solubility in polar solvents compared to brominated or adamantyl derivatives .

Biological Activity

1-Chloro-4-fluoroisoquinolin-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contributes to its reactivity and biological properties. The compound contains:

- A chloro group at the first position,

- A fluoro group at the fourth position,

- An amino group at the seventh position of the isoquinoline ring.

This structural configuration enhances its potential interactions with various biological targets, making it a valuable compound in pharmaceutical research.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Cyclin D1 Inhibition : Compounds structurally related to this compound have shown the ability to inhibit cyclin D1, a key regulator of cell cycle progression, leading to reduced proliferation of colorectal cancer cells (LS174T) .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its activity as a building block for synthesizing other pharmacologically active compounds highlights its potential in developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator in various biochemical pathways, particularly affecting enzyme activity related to cancer progression and microbial growth .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, revealing insights into its therapeutic potential.

Table 1: Summary of Biological Activities

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly alter its potency and selectivity against different biological targets. For example:

- The presence of both chloro and fluoro groups enhances electronic properties, increasing reactivity compared to similar compounds without these halogens .

Future Directions

Further research is necessary to fully elucidate the biological effects and therapeutic potential of this compound. Ongoing studies are focusing on:

- In vivo evaluations : To assess the efficacy and safety profile in animal models.

- Mechanistic studies : To clarify the specific pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.